molecular formula C16H12ClN3O5 B3035582 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid CAS No. 337919-55-8

2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid

Cat. No. B3035582
CAS RN: 337919-55-8
M. Wt: 361.73 g/mol
InChI Key: VJCRNBJHJVWPDU-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid, also known as CP-6-NBI, is a synthetic organic compound belonging to the benzimidazole family. It is a small molecule that has been studied extensively for its potential therapeutic properties and applications in scientific research. CP-6-NBI has been used as a model compound to study the pharmacological effects of benzimidazoles and has shown promise in the fields of pharmacology, biochemistry, and physiology.

Scientific Research Applications

Benzimidazole Derivatives and Antihypertensive Activity

  • Research Context: Benzimidazole derivatives, including compounds related to the specified chemical, have been synthesized and evaluated for their potential as antihypertensive agents. These studies include the synthesis of derivatives and their screening for blood pressure-lowering effects.
  • Key Findings: Some of these benzimidazole compounds have demonstrated significant antihypertensive activity, suggesting their potential use in treating high blood pressure.
  • Source: Sharma, Kohli, & Sharma, 2010, International Journal of Drug Delivery.

Ring-Ring Interconversion Reactions

  • Research Context: The chemical behavior of related benzimidazole compounds under different conditions has been studied, particularly focusing on ring-opening and ring-closing reactions. These reactions are significant for understanding the compound's pharmacological potentialities.
  • Key Findings: The study found that different substituents on the thiazole moiety significantly affect the ring-ring interconversion reactions of these compounds.
  • Source: Billi, Cosimelli, Spinelli, & Leoni, 2000, Journal of Heterocyclic Chemistry.

Synthesis of Novel Benzimidazole-Fused Compounds

  • Research Context: Research has focused on the synthesis of novel benzimidazole-fused compounds using bifunctional formyl acids. These compounds are of interest due to their potential biological activities.
  • Key Findings: The study reports the successful synthesis of a series of new benzimidazole-fused compounds, highlighting the versatility of the chemical's structure in forming diverse heterocyclic compounds.
  • Source: Ghandi, Zarezadeh, & Taheri, 2011, Tetrahedron Letters.

Synthesis and Reactions of Benzimidazole Derivatives

  • Research Context: The synthesis and reactions of various benzimidazole derivatives, including those similar to the given chemical, have been explored. These studies are important for developing new compounds with potential therapeutic applications.
  • Key Findings: This research has led to the creation of several new compounds, showcasing the adaptability and reactivity of the benzimidazole structure in synthesizing diverse chemical entities.
  • Source: Fikry, Ismail, Said, & Hafez, 2015, European Chemical Bulletin.

Synthesis and Spectroscopic Studies

  • Research Context: Structural and spectroscopic studies on benzimidazole derivatives related to the chemical have been conducted, focusing on their physical and chemical properties.
  • Key Findings: These studies provide detailed insights into the molecular structure, bonding, and interactions of benzimidazole compounds, which are crucial for understanding their pharmacological properties.
  • Source: Saral, Özdamar, & Uçar, 2017, Journal of Molecular Structure.

Crystal Structure Analysis

properties

IUPAC Name

2-[2-(4-chlorophenyl)-6-nitrobenzimidazol-1-yl]oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O5/c1-9(16(21)22)25-19-14-8-12(20(23)24)6-7-13(14)18-15(19)10-2-4-11(17)5-3-10/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCRNBJHJVWPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid
Reactant of Route 2
2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid
Reactant of Route 3
2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid
Reactant of Route 4
2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid
Reactant of Route 5
2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid
Reactant of Route 6
2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid

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